O,P'-Ddt

概要

説明

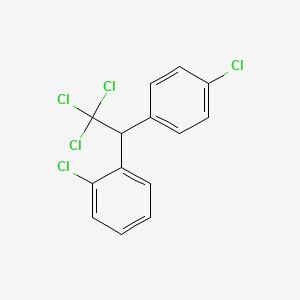

o,p'-DDT: (1,1,1-トリクロロ-2-(p-クロロフェニル)-2-(o-クロロフェニル)エタン)は、広く知られている有機塩素系殺虫剤です。 これは、第二次世界大戦中にマラリアやその他の昆虫媒介性疾患の防除に広く使用されたジクロロジフェニルトリクロロエタン(DDT)の異性体の1つです 。 その有効性にもかかわらず、this compoundは、生体内の環境持続性と生物濃縮で有名です .

準備方法

合成経路と反応条件: o,p'-DDTの合成には、クロラール(トリクロロアセトアルデヒド)とクロロベンゼンを硫酸の存在下で反応させる必要があります。 反応は、クロラール水和物の中間体を形成することから始まり、次にクロロベンゼンと反応してthis compoundを生成します .

工業的製造方法: this compoundの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。 反応は通常、収率と純度を最適化するために、温度と圧力の条件が制御された大型反応器で行われます .

化学反応の分析

反応の種類: o,p'-DDTは、次のようないくつかの種類の化学反応を起こします。

酸化: this compoundは、主要な分解生成物であるo,p'-DDE(1,1-ジクロロ-2,2-ビス(p-クロロフェニル)エチレン)を生成するために酸化することができます.

還元: this compoundの還元により、o,p'-DDD(1,1-ジクロロ-2,2-ビス(p-クロロフェニル)エタン)が生成される可能性があります.

一般的な試薬と条件:

主な生成物:

酸化: o,p'-DDE

還元: o,p'-DDD

科学研究への応用

This compoundは、その環境的および生物学的影響について広く研究されてきました。その用途の一部を以下に示します。

科学的研究の応用

Scientific Research Applications

O,P'-DDT is primarily studied for its biochemical interactions and effects on various biological systems. Its applications in scientific research include:

- Endocrine Disruption Studies : this compound has been investigated for its role as an endocrine disruptor. Studies have shown that it can bind to estrogen receptors, albeit with significantly lower affinity compared to estradiol. This binding can lead to reproductive and developmental effects in exposed organisms .

- Carcinogenicity Research : Research has indicated that this compound may have carcinogenic potential, particularly in rodent models. The International Agency for Research on Cancer (IARC) classified DDT as a possible human carcinogen based on animal studies showing liver tumor promotion .

- Ecotoxicological Assessments : this compound is used in ecotoxicology to evaluate the impact of organochlorine compounds on aquatic ecosystems. It has been shown to affect the reproductive health of fish and amphibians, leading to developmental abnormalities .

Environmental Monitoring

This compound is also utilized in environmental monitoring programs due to its persistence in soil and water systems:

- Water Quality Testing : Analytical methods such as gas chromatography are employed to detect this compound levels in water sources. This is crucial for assessing contamination from agricultural runoff or historical pesticide use .

- Soil Residue Studies : The compound's stability makes it a target for studies on soil contamination and remediation strategies. Understanding its degradation pathways helps in developing effective cleanup methods for contaminated sites .

Health Implications

The health implications of this compound are significant, particularly concerning human exposure:

- Reproductive Health Studies : Epidemiological studies have linked exposure to DDT and its metabolites, including this compound, with adverse reproductive outcomes such as decreased semen quality and increased risk of breast cancer among women with high exposure levels during critical developmental periods .

- Metabolic Disorders : Recent studies have suggested associations between this compound exposure and metabolic disorders like diabetes. Elevated serum levels of DDT derivatives have been correlated with increased prevalence of diabetes in certain populations .

Case Study 1: Reproductive Health Impact

A cohort study involving women exposed to high levels of DDT during pregnancy found a significant association between maternal serum DDT levels and adverse birth outcomes. Women with higher concentrations were five times more likely to experience complications compared to those with lower levels .

Case Study 2: Ecotoxicological Effects on Aquatic Life

Research conducted in freshwater ecosystems revealed that this compound exposure led to significant reproductive impairments in fish species, affecting their population dynamics and ecosystem health. The study highlighted the need for stringent monitoring of organochlorine pollutants in aquatic environments .

Table 1: Summary of Health Effects Associated with this compound Exposure

Table 2: Environmental Persistence of this compound

作用機序

o,p'-DDTは、主に内分泌かく乱物質としての作用によって影響を与えます。 エストロゲン受容体に結合し、天然ホルモンの作用を模倣し、正常なホルモン機能を阻害します 。 さらに、this compoundは、タンパク質キナーゼA(PKA)の活性化を阻害することが示されており、遺伝子発現とホルモン合成に影響を与えています .

類似の化合物との比較

類似の化合物:

p,p'-DDT: DDTの別の異性体で、より一般的に研究され、使用されています。

o,p'-DDE: this compoundの分解生成物で、同様の環境持続性があります。

o,p'-DDD: this compoundの還元生成物で、同様の化学的特性があります.

ユニークさ: this compoundは、エストロゲン受容体への特異的な結合親和性と、他のDDT異性体とは異なる独自の分解経路が特徴です 。 その環境持続性と生物濃縮は、環境研究においても重要な懸念事項です .

類似化合物との比較

p,p’-DDT: Another isomer of DDT, which is more commonly studied and used.

o,p’-DDE: A degradation product of o,p’-DDT with similar environmental persistence.

o,p’-DDD: A reduction product of o,p’-DDT with similar chemical properties.

Uniqueness: o,p’-DDT is unique due to its specific binding affinity to estrogen receptors and its distinct degradation pathways compared to other DDT isomers . Its environmental persistence and bioaccumulation also make it a compound of significant concern in environmental studies .

生物活性

O,P'-DDT (o,p'-dichlorodiphenyltrichloroethane) is a well-known organochlorine compound that has been widely studied for its biological activity, particularly its endocrine-disrupting properties. This article provides a comprehensive overview of the biological effects of this compound, including its mechanisms of action, effects on reproductive health, and implications for human health based on diverse research findings.

This compound exhibits biological activity primarily through its interaction with hormone receptors and signaling pathways. Research indicates that it can influence gene expression and hormone synthesis independent of classical estrogen receptors (ERs).

- Inhibition of Gene Expression : A study demonstrated that this compound at concentrations as low as 0.5–1 mg/kg inhibited gene expression and prostaglandin E2 (PGE2) levels in rat ovaries. This effect was mediated through the inhibition of protein kinase A (PKA) rather than protein kinase C (PKC) .

- Direct Interaction with PKA : this compound was shown to directly interfere with the PKA catalytic subunit, altering signaling pathways critical for ovarian function .

Effects on Reproductive Health

The impact of this compound on reproductive health has been a significant focus of research, particularly concerning its long-term effects on female reproductive systems.

- In Vitro Studies : In vitro experiments using primary cultured rat granulosa cells revealed that this compound at low doses (10^{-12} to 10^{-8} M) affected ovarian gene expression and prostaglandin synthesis. These studies highlighted the potential for low environmental doses to disrupt normal ovarian function .

- Animal Studies : Animal models have shown that exposure to this compound can lead to reproductive abnormalities. For instance, studies involving rats indicated that exposure resulted in altered estrous cycles and impaired fertility .

Epidemiological Evidence

Epidemiological studies have linked this compound exposure to adverse health outcomes in humans, particularly concerning reproductive health and developmental issues.

- Perinatal Exposure and Obesity : A study found that grandmaternal perinatal serum levels of this compound were associated with increased obesity rates in granddaughters at age 26, suggesting transgenerational effects . The odds ratio for obesity among those exposed was 2.6, indicating a significant risk factor.

- Breast Cancer Risk : Further research has established a correlation between in utero exposure to this compound and increased breast cancer risk before age 50 in daughters. The strongest associations were observed when exposure occurred during infancy or early childhood .

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Study 1: Transgenerational Effects

A cohort study investigated the effects of grandmaternal exposure to DDT on granddaughters' health outcomes. The findings indicated that higher levels of this compound were correlated with early menarche and obesity, establishing a potential link between environmental exposures and long-term health risks.

Case Study 2: Hormonal Disruption

Research involving animal models highlighted the estrogenic activity of this compound, showing similar reproductive tissue responses as those seen with natural estrogens. This suggests that even low-level exposures can have significant impacts on hormonal balance and reproductive health .

特性

IUPAC Name |

1-chloro-2-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl5/c15-10-7-5-9(6-8-10)13(14(17,18)19)11-3-1-2-4-12(11)16/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVUGPAFCQJIYDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022345 | |

| Record name | o,p'-DDT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

789-02-6 | |

| Record name | o,p′-DDT | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=789-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o,p'-DDT | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000789026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O,P'-DDT | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57644 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | O,P'-DDT | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33446 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o,p'-DDT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2,o,p'-pentachloroethylidenebisbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.211 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O,P'-DDT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4K93Z1TBH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。